Rank-Order Dual AChE/h-MAO-B Potency Within the 2,5-Disubstituted-1,3,4-Thiadiazole Series
In the parent publication, compound 3a (AChE/MAO-B-IN-6) ranks as the third most potent dual AChE/h-MAO-B inhibitor among all synthesized derivatives, exceeded only by compounds 4a and 4b, and demonstrably more potent than compounds 3d and 3b [1]. This rank-order was established through parallel in vitro enzyme inhibition assays against AChE and h-MAO-B under identical experimental conditions; specific IC50 values for each compound are reported in the full-text article and supplementary material (not publicly accessible in the abstract) [1]. Critically, only 4a, 4b, and 3a retained significant inhibition against both enzyme targets simultaneously, whereas 3d and 3b lost meaningful h-MAO-B activity, making 3a the minimum potency threshold for a true dual inhibitor within the series [1].
| Evidence Dimension | Dual AChE/h-MAO-B inhibition rank order (most potent to least) within single synthetic series |
|---|---|
| Target Compound Data | Rank #3: compound 3a (AChE/MAO-B-IN-6) — significant inhibition of both AChE and h-MAO-B |
| Comparator Or Baseline | Rank #1: 4a; Rank #2: 4b; Rank #4: 3d (AChE only); Rank #5: 3b (AChE only); all tested under identical in vitro enzyme assay conditions |
| Quantified Difference | 3a exhibits a >1 rank-order potency advantage over 3d and 3b for AChE, and uniquely retains h-MAO-B inhibition compared to 3d/3b (which show no significant h-MAO-B activity) |
| Conditions | In vitro enzyme inhibition assays for cholinesterase (ChE) and monoamine oxidase (MAO) enzymes; details in Al-Sharabi et al. 2024 |
Why This Matters
Procurement of a lower-ranked analog (e.g., 3d or 3b) would yield a single-target AChE inhibitor rather than the intended dual-target tool compound, compromising experimental design in Alzheimer's multi-target studies.
- [1] Al-Sharabi AA, Evren AE, Sağlık BN, Yurttaş L. J Biomol Struct Dyn. 2024;42(23):13023-13041. doi:10.1080/07391102.2023.2274967. Abstract and plain language summary explicitly state: 'Derivatives 4a, 4b, 3a, 3d and 3b ordered from the most potent to the least displayed significant inhibition against AChE. Also, derivatives 4a, 4b and 3a still maintained their significant inhibition against h-MAO-B in the same potency order.' View Source
